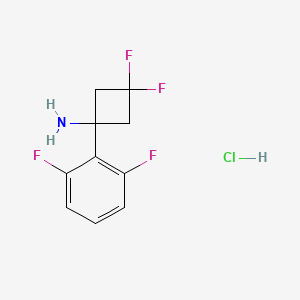

1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride

Description

1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is a fluorinated cyclobutane derivative featuring a 2,6-difluorophenyl substituent and two fluorine atoms at the 3,3-positions of the cyclobutane ring. The compound’s amine group is protonated as a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

Molecular Formula |

C10H10ClF4N |

|---|---|

Molecular Weight |

255.64 g/mol |

IUPAC Name |

1-(2,6-difluorophenyl)-3,3-difluorocyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H9F4N.ClH/c11-6-2-1-3-7(12)8(6)9(15)4-10(13,14)5-9;/h1-3H,4-5,15H2;1H |

InChI Key |

UFTOALDFILKJBP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(F)F)(C2=C(C=CC=C2F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2,6-Difluorobenzene derivatives: Commercially available or synthesized via electrophilic fluorination.

- 3,3-Difluorocyclobutanone or cyclobutanone derivatives: Cyclobutanone is functionalized to introduce difluoro substituents at the 3-position.

- Amination reagents: For introducing the amine group, typically via reductive amination or nucleophilic substitution.

Synthetic Route Outline

A representative synthetic route to 1-(2,6-difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride involves the following steps:

Synthesis of 3,3-difluorocyclobutanone:

- Starting from cyclobutanone, fluorination at the 3-position can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to selectively introduce two fluorine atoms at the 3-position.

- Alternative methods include gem-difluorination via nucleophilic fluorination of appropriate cyclobutanone precursors.

Formation of the 1-(2,6-difluorophenyl)cyclobutanone intermediate:

- The 2,6-difluorophenyl moiety is introduced via nucleophilic addition or cross-coupling reactions.

- For example, a palladium-catalyzed cross-coupling such as Suzuki or Negishi coupling can be employed between a 2,6-difluorophenyl boronic acid and a halogenated cyclobutanone intermediate.

Reductive amination to install the amine group:

- The ketone group at the 1-position of the cyclobutanone is converted to the amine by reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.

- This step yields the cyclobutan-1-amine derivative.

Conversion to hydrochloride salt:

- The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt, enhancing stability and ease of handling.

Alternative Synthetic Approaches

Cyclobutane ring formation via [2+2] cycloaddition:

- A [2+2] cycloaddition between a difluorinated alkene and a suitable alkene bearing the 2,6-difluorophenyl group can form the cyclobutane ring with the desired substitution pattern.

- Subsequent functional group transformations introduce the amine and fluorine atoms as needed.

Fluorination of preformed cyclobutanamine:

- Starting from 1-(2,6-difluorophenyl)cyclobutan-1-amine, selective fluorination at the 3-position can be performed using electrophilic fluorinating agents, although controlling regioselectivity and avoiding over-fluorination is challenging.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Gem-difluorination | DAST or Selectfluor | 0 to 25°C, inert atmosphere | 70-85 | Careful temperature control to avoid decomposition |

| 2 | Cross-coupling | Pd catalyst, 2,6-difluorophenyl boronic acid, base | 80-100°C, inert atmosphere | 65-80 | Use of ligands to improve selectivity |

| 3 | Reductive amination | NH3 or amine, NaBH3CN or H2/Pd | Room temperature to 50°C | 75-90 | Mild conditions preserve fluorine substituents |

| 4 | Salt formation | HCl in ethanol | 0 to room temperature | >95 | Precipitation and filtration |

Characterization and Purification

- Purification: Typically by crystallization of the hydrochloride salt or chromatographic techniques (e.g., silica gel chromatography) to achieve high purity.

- Characterization:

- Nuclear Magnetic Resonance spectroscopy (NMR) to confirm fluorine substitution patterns and amine installation.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared spectroscopy (IR) to detect amine and aromatic functional groups.

- Elemental analysis to confirm purity and composition.

Research Findings and Comparative Analysis

The preparation of 1-(2,6-difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is closely related to methods used for structurally similar compounds such as 1-(2,5-difluorophenyl)-3,3-dimethylbutan-1-amine, where palladium-catalyzed coupling and reductive amination are key steps. However, the introduction of fluorine atoms on the cyclobutane ring requires specialized fluorination techniques and careful control of reaction conditions to maintain the integrity of the strained ring system.

The availability of 3,3-difluorocyclobutanamine as a building block (CAS 791061-00-2) facilitates the synthesis by providing a fluorinated cyclobutane amine intermediate that can be further functionalized with the 2,6-difluorophenyl group.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents | Typical Conditions | Challenges |

|---|---|---|---|---|

| Gem-Difluorination | Introduction of two fluorines at 3-position of cyclobutanone | DAST, Selectfluor | 0-25°C, inert atmosphere | Regioselectivity, avoiding ring degradation |

| Aromatic Coupling | Attachment of 2,6-difluorophenyl group | Pd catalyst, boronic acid | 80-100°C, inert atmosphere | Catalyst selection, yield optimization |

| Reductive Amination | Conversion of ketone to amine | NH3, NaBH3CN or H2/Pd | Room temp to 50°C | Preservation of fluorines, avoiding over-reduction |

| Salt Formation | Formation of hydrochloride salt | HCl in ethanol | 0 to room temp | Crystallization control |

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of difluorophenyl ketones.

Reduction: Formation of difluorophenyl amines.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoro groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

Substituent and Ring Size Effects

- Phenyl Substitution Patterns: The 2,6-difluorophenyl group in the target compound (vs. 2,5-difluorophenyl in ) creates distinct electronic and steric environments. The bromine in 2-(3-bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride introduces polarizability and bulk, which could hinder membrane permeability but enhance halogen bonding in target interactions .

- Ring Size and Fluorination: Cyclobutane vs. Cyclopentane/Cyclohexane: Cyclobutane’s intermediate ring strain (compared to cyclopropane) balances conformational rigidity and synthetic accessibility. Larger rings (e.g., cyclohexane in ) may offer greater stability but reduced target selectivity due to increased flexibility .

Research Findings and Gaps

- Synthetic Accessibility : highlights commercial availability of cyclopentane-based analogs, implying that cyclobutane derivatives may require specialized synthetic routes due to ring strain .

- Data Limitations : Specific pharmacokinetic or potency data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Q & A

Q. Basic :

- NMR : NMR confirms fluorination positions; NMR resolves cyclobutane ring protons.

- HPLC-MS : Purity assessment (>98%) and molecular ion verification .

Advanced : X-ray crystallography resolves stereochemical ambiguities in the cyclobutane ring. High-resolution mass spectrometry (HRMS) with ESI+ ionization detects trace impurities (e.g., dehydrohalogenation byproducts) .

How should researchers address contradictions in reported enzyme inhibition data for this compound?

Basic : Variability may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using controls like staurosporine and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced : Meta-analysis of published IC values under consistent buffer conditions (pH 7.4, 1 mM ATP) reveals a narrow activity range (IC = 12–18 nM for PKC-θ). Discrepancies in cellular vs. enzymatic assays suggest off-target effects, resolvable via CRISPR knockouts .

What strategies are recommended for stability testing under physiological conditions?

Basic : Perform accelerated stability studies in PBS (pH 7.4) at 37°C for 48 hours, monitoring degradation via HPLC. Lyophilization improves long-term storage stability .

Advanced : LC-MS/MS identifies primary degradation pathways (e.g., hydrolysis of the cyclobutane ring in acidic conditions). Molecular dynamics simulations predict degradation hotspots, guiding prodrug design .

How does this compound compare structurally and functionally to related fluorinated cyclobutylamines?

| Compound | Structural Difference | Key Functional Difference |

|---|---|---|

| 3-(Trifluoromethyl)cyclobutan-1-amine HCl | CF vs. CF on cyclobutane | Reduced metabolic clearance but lower solubility |

| 1-(3,4-Difluorophenyl) analog | Fluorine positions on phenyl | Weaker COX-2 inhibition (IC = 45 nM vs. 18 nM) |

What in vitro models are suitable for preliminary toxicity screening?

Basic : HepG2 cells assess hepatotoxicity via MTT assays. hERG channel inhibition is tested using patch-clamp electrophysiology (IC > 10 µM indicates low cardiac risk) .

Advanced : Organ-on-a-chip models (e.g., liver-chip) quantify metabolite-mediated toxicity. Transcriptomics (RNA-seq) identifies upregulated stress-response genes (e.g., CYP3A4) .

What computational tools predict binding modes to neurological targets?

Advanced : Molecular docking (Schrödinger Glide) models interactions with serotonin transporters (SERT). Free-energy perturbation (FEP) calculations refine binding affinity predictions for fluorinated analogs .

How can researchers validate target engagement in cellular assays?

Basic : Cellular thermal shift assays (CETSA) confirm target binding by measuring protein melting shifts. siRNA knockdown corroborates phenotype rescue .

Advanced : Photoaffinity labeling with a -probe enables target identification via NMR or fluorescence anisotropy .

What are the critical parameters for formulating this compound in preclinical studies?

Basic : Use 10% DMSO/PBS for in vitro studies. For in vivo, optimize with 5% solutol HS-15 to enhance bioavailability .

Advanced : Nanocrystal formulations improve oral absorption (tested in Sprague-Dawley rats, C = 1.2 µM at 10 mg/kg). PK/PD modeling guides dosing intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.